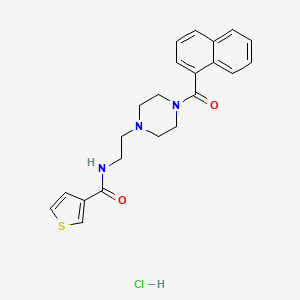

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthoyl group attached to a piperazine ring, which is further linked to a thiophene carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride typically involves a multi-step process:

Formation of the Naphthoyl Piperazine Intermediate: The initial step involves the acylation of piperazine with 1-naphthoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Linking the Intermediate to Thiophene Carboxamide: The naphthoyl piperazine intermediate is then reacted with 2-bromoethyl thiophene-3-carboxamide under basic conditions to form the desired compound. This step often requires a catalyst such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide.

Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal temperature, pressure, and solvent conditions to ensure high yield and purity.

Purification: Employing techniques such as recrystallization, chromatography, and solvent extraction to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The naphthoyl group can be reduced to a naphthyl group using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Alkyl halides, acyl halides, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of naphthyl derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Applications De Recherche Scientifique

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: A selective dopamine D4 receptor ligand.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.

Uniqueness

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is unique due to its combination of a naphthoyl group, piperazine ring, and thiophene carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Activité Biologique

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride, with the CAS number 1351587-81-9, is a synthetic compound that has attracted scientific interest due to its unique chemical structure and potential biological activities. The compound features a naphthoyl group linked to a piperazine ring and a thiophene carboxamide moiety, which may impart specific pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClN3O2S, with a molecular weight of 430.0 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClN3O2S |

| Molecular Weight | 430.0 g/mol |

| CAS Number | 1351587-81-9 |

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds related to thiophene derivatives. For instance, research on similar compounds has demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). These studies suggest that thiophene-based compounds may disrupt bacterial cell functions, possibly through mechanisms such as inhibiting DNA gyrase activity, which is crucial for bacterial DNA replication .

The biological activity of this compound may involve several mechanisms:

- DNA Gyrase Inhibition : Similar thiophene derivatives have been shown to inhibit DNA gyrase, leading to reduced bacterial viability. This suggests that the compound could exhibit bactericidal properties by targeting essential bacterial enzymes .

- Cell Membrane Interaction : Compounds with similar structures have been observed to penetrate microbial cells effectively, leading to alterations in cellular morphology without immediate disruption of the cell membrane. This indicates a potential for selective targeting of intracellular processes .

- Receptor Binding : The piperazine component may facilitate binding to various receptors involved in cellular signaling pathways, which could lead to anti-inflammatory or anticancer effects, although specific studies on this compound are still needed.

Study on Antimicrobial Efficacy

A comparative study involving various thiophene derivatives demonstrated significant antimicrobial activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 1.25 μg/mL to 10 μg/mL against S. aureus and MRSA strains, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for exploration in SAR studies. Variations in the naphthoyl or thiophene moieties could lead to different biological activities, providing a pathway for drug development focused on enhancing efficacy and reducing side effects.

Propriétés

IUPAC Name |

N-[2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S.ClH/c26-21(18-8-15-28-16-18)23-9-10-24-11-13-25(14-12-24)22(27)20-7-3-5-17-4-1-2-6-19(17)20;/h1-8,15-16H,9-14H2,(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYXESXOYBJNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CC4=CC=CC=C43.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.